Cas no 38002-18-5 (6-Keto Ethynyl Estradiol)
6-Keto Ethynyl Estradiol Chemical and Physical Properties
Names and Identifiers
-
- 6-Keto-ethinylestradiol
- 6-Keto Ethynyl Estradiol
- (8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one
- AGI-6780
- 17-ethinyl-6-oxo-estradiol
- 6-oxo ethinylestradiol
- UNII-9M79F2839C
- 6-Oxo-ethinyl estradiol
- 3,17-Dihydroxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yn-6-one
- 38002-18-5
- 1,3,5(10)-ESTRATRIEN-17-ALPHA-ETHYNYL-3,17-BETA-DIOL-6-ONE
- ETHINYLESTRADIOL IMPURITY G [EP IMPURITY]
- Ethinylestradiol impurity G [EP]
- 19-Norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17-dihydroxy-, (17alpha)-
- 3,17.BETA.-DIHYDROXY-17.ALPHA.-ETHYNYLESTRA-1,3,5(10)-TRIEN-6-ONE
- DTXSID50191417
- 9M79F2839C
- Q27272730
- 3,17-Dihydroxy-19-nor-17?-pregna-1,3,5(10)-trien-20-yn-6-one (6-Oxoethinylestradiol; 6-Ketoethinylestradiol)
- 19-NORPREGNA-1,3,5(10)-TRIEN-20-YN-6-ONE, 3,17-DIHYDROXY-, (17.ALPHA.)-
- 3,17-Dihydroxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yn-6-one; Ethinylestradiol Imp. G (EP); 6-Oxoethinylestradiol; 6-Ketoethinylestradiol; Ethinyl Estradiol Related Compound A; Ethinylestradiol Impurity G
- 3,17-DIHYDROXY-19-NOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YN-6-ONE
- DTXCID60113908
- 3,17-Dihydroxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yn-6-one (6-Oxoethinylestradiol; 6-Ketoethinylestradiol)
- Ethinylestradiol impurity G
- 6-Keto ethinyl estradiol
- 6-Oxo-ethinylestradiol
- ETHINYLESTRADIOL IMPURITY G (EP IMPURITY)
- 3,17beta-Dihydroxy-17alpha-ethynylestra-1,3,5(10)-trien-6-one
- SCHEMBL1896547
- QHTAUDUBRNENFJ-VCNAKFCDSA-N
- AKOS032958276
-
- Inchi: 1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1
- InChI Key: QHTAUDUBRNENFJ-VCNAKFCDSA-N
- SMILES: O[C@@]1(C#C)CC[C@H]2[C@@H]3CC(C4C=C(C=CC=4[C@H]3CC[C@@]21C)O)=O
Computed Properties
- Exact Mass: 310.15700
- Monoisotopic Mass: 310.15689456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53000
- LogP: 3.25280
6-Keto Ethynyl Estradiol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
6-Keto Ethynyl Estradiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | K188770-5mg |
6-Keto Ethynyl Estradiol |
38002-18-5 | 5mg |
$178.00 | 2023-05-18 | ||
| TRC | K188770-10mg |
6-Keto Ethynyl Estradiol |
38002-18-5 | 10mg |
$ 244.00 | 2023-09-07 | ||
| TRC | K188770-25mg |
6-Keto Ethynyl Estradiol |
38002-18-5 | 25mg |
$ 594.00 | 2023-09-07 | ||
| TRC | K188770-50mg |
6-Keto Ethynyl Estradiol |
38002-18-5 | 50mg |
$ 1173.00 | 2023-09-07 | ||
| TRC | K188770-100mg |
6-Keto Ethynyl Estradiol |
38002-18-5 | 100mg |
$1838.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488761-10mg |
6-Keto Ethynyl Estradiol, |
38002-18-5 | 10mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488761-10 mg |
6-Keto Ethynyl Estradiol, |
38002-18-5 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| A2B Chem LLC | AF69086-50mg |
1,3,5(10)-ESTRATRIEN-17-ALPHA-ETHYNYL-3,17-BETA-DIOL-6-ONE |
38002-18-5 | 97% | 50mg |
$1110.00 | 2024-04-20 |
6-Keto Ethynyl Estradiol Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 6-Keto Ethynyl Estradiol
Introduction to 6-Keto Ethynyl Estradiol (CAS No. 38002-18-5)
6-Keto Ethynyl Estradiol, with the chemical identifier CAS No. 38002-18-5, is a significant compound in the field of pharmaceutical chemistry and endocrinology. This synthetic derivative of estradiol has garnered considerable attention due to its unique structural properties and its potential applications in therapeutic interventions. The compound belongs to the class of non-steroidal estrogenic agents, which have been extensively studied for their role in modulating estrogenic signaling pathways. Understanding its chemical structure, biological activity, and emerging applications is crucial for researchers and clinicians involved in the development of novel treatments for hormone-related disorders.
The molecular structure of 6-Keto Ethynyl Estradiol features a ketone group at the C6 position of the estradiol backbone, combined with an ethynyl substituent at the C3 position. This modification imparts distinct pharmacological characteristics compared to native estradiol or other synthetic estrogens. The ketone group enhances metabolic stability, while the ethynyl moiety contributes to increased lipophilicity, influencing both oral bioavailability and tissue distribution. These structural features make it a promising candidate for drug design, particularly in contexts where precise estrogenic receptor modulation is required.
Recent advancements in biochemical research have highlighted the compound's potential in addressing metabolic syndromes and cardiovascular diseases. Studies indicate that 6-Keto Ethynyl Estradiol can selectively interact with estrogen receptors (ERs) without significant activation of other nuclear receptors, thereby minimizing off-target effects. This selective receptor binding has been observed in preclinical models, where it demonstrated efficacy in reducing lipid peroxidation and improving endothelial function without inducing uterine hyperplasia—a common concern with traditional estrogens.
In clinical research, 6-Keto Ethynyl Estradiol has been investigated for its role in postmenopausal hormone replacement therapy (HRT). Unlike conventional estrogens, this derivative exhibits a more balanced profile of estrogenic activity, potentially reducing risks associated with unopposed estrogen exposure. Preliminary trials have shown that it can effectively alleviate vasomotor symptoms and bone density loss while maintaining a favorable safety profile. The compound's ability to cross the blood-brain barrier also suggests potential applications in treating cognitive decline associated with menopause.
The synthesis of 6-Keto Ethynyl Estradiol involves multi-step organic reactions, starting from commercially available estradiol precursors. Key steps include oxidation at the C6 position to introduce the ketone group, followed by lithiation and coupling with an acetylene derivative to attach the ethynyl moiety. Advances in catalytic methods have improved the efficiency and scalability of this synthesis, making it more feasible for industrial production. These synthetic methodologies are critical for ensuring high purity and yield, which are essential for pharmaceutical applications.
From a regulatory perspective, 6-Keto Ethynyl Estradiol (CAS No. 38002-18-5) must comply with stringent guidelines set by global health authorities such as the FDA and EMA. Its classification as a pharmaceutical intermediate rather than a drug substance necessitates rigorous quality control measures during production and distribution. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety for potential clinical use.
The compound's pharmacokinetic profile has been a subject of detailed investigation. Its moderate solubility in water and lipids allows for versatile formulation options, including oral tablets and transdermal patches. Studies have demonstrated that after oral administration, 6-Keto Ethynyl Estradiol exhibits a bioavailability comparable to other non-steroidal estrogens but with a longer half-life, reducing the frequency of dosing required. This characteristic could enhance patient compliance in therapeutic regimens.
Emerging research also explores the anti-inflammatory properties of 6-Keto Ethynyl Estradiol, suggesting its potential utility in chronic inflammatory conditions such as rheumatoid arthritis. Animal models have shown that it can suppress pro-inflammatory cytokine production while preserving immunomodulatory functions necessary for maintaining immune homeostasis. These findings open new avenues for therapeutic development beyond traditional hormone replacement applications.
The future direction of research on 6-Keto Ethynyl Estradiol (CAS No. 38002-18-5) includes exploring its role in gender dysphoria treatments and transgender healthcare. Its selective estrogenic activity without significant androgenic or progestogenic effects makes it an attractive candidate for gender-affirming therapies. Clinical trials are underway to evaluate its efficacy and safety in transgender populations undergoing hormone therapy.
In conclusion, 6-Keto Ethynyl Estradiol represents a promising advancement in synthetic estrogen therapy due to its unique structural features and favorable pharmacological profile. Its selective receptor binding, metabolic stability, and emerging applications in metabolic disorders and gender healthcare underscore its significance as a research-focused compound. As further clinical data becomes available, its potential role in modern medicine is expected to expand significantly.
38002-18-5 (6-Keto Ethynyl Estradiol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)